2-Bromo-5-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
Description
2-Bromo-5-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a brominated aromatic amine derivative featuring a 1,2,3-thiadiazole heterocycle. Its molecular formula is C₁₀H₁₀BrN₃S, with a molecular weight of 284.17 g/mol (CAS: 1552936-49-8) . The compound combines a substituted aniline backbone (2-bromo-5-methyl) with a 1,2,3-thiadiazole moiety via a methylene linker. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and agrochemical research.
Key features:
- 1,2,3-Thiadiazole ring: Contributes to π-π stacking interactions and metabolic stability.
- Methyl group: Modulates lipophilicity and steric bulk.
Properties
Molecular Formula |
C10H10BrN3S |
|---|---|
Molecular Weight |
284.18 g/mol |
IUPAC Name |
2-bromo-5-methyl-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C10H10BrN3S/c1-7-2-3-9(11)10(4-7)12-5-8-6-15-14-13-8/h2-4,6,12H,5H2,1H3 |
InChI Key |
JQHUMACKAFHVDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)NCC2=CSN=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the bromination of 5-methyl-1,3,4-thiadiazole followed by the introduction of the aniline moiety. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride. The reaction is usually carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiadiazole ring can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Amines and other reduced derivatives.
Scientific Research Applications
2-Bromo-5-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets. The bromine atom and the thiadiazole ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Heterocycle Variations
(a) 3-Bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
- Structure : Bromine at the meta position (C3) of the aniline ring.
- Key differences: Reduced steric hindrance compared to the ortho-bromo (C2) isomer.
- Suppliers: Limited availability (1 supplier) .
(b) 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol
- Structure : Contains a 1,3,4-thiadiazole core with a Schiff base linkage (-CH=N-) and a thiol (-SH) group.
- Key differences :
(c) 4-Bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline
Physicochemical and Reactivity Comparisons
Biological Activity
2-Bromo-5-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₁₀BrN₃S
- Molecular Weight : 284.18 g/mol
- CAS Number : 1552936-49-8
Biological Activity Overview
The biological activities of compounds similar to 2-Bromo-5-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline are often linked to their structural features, particularly the presence of the thiadiazole moiety. Thiadiazole derivatives have been reported to exhibit various pharmacological effects including:
- Antimicrobial Activity : Many thiadiazole derivatives show significant antibacterial and antifungal properties.
- Anticancer Activity : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Some compounds exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
The mechanisms underlying the biological activity of thiadiazole derivatives can vary significantly:
- Inhibition of Enzymatic Activity : Thiadiazoles can inhibit specific enzymes involved in disease pathways, leading to reduced cell proliferation in cancer.
- Induction of Apoptosis : Compounds may trigger programmed cell death in cancer cells via mitochondrial pathways.
- Interaction with Cellular Targets : The binding affinity to various cellular receptors can modulate signaling pathways critical for cell survival and proliferation.
Anticancer Activity
A study investigating the cytotoxic effects of various thiadiazole derivatives found that certain compounds exhibited IC₅₀ values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). For instance:
- Compound A (related thiadiazole) : IC₅₀ = 0.65 µM against MCF-7.
- Compound B (related thiadiazole) : IC₅₀ = 2.41 µM against U-937.
These findings suggest that structural modifications can enhance the potency of these compounds against cancer cells.
Antimicrobial Properties
Research has shown that derivatives containing the thiadiazole ring possess antimicrobial properties. For example:
- A derivative exhibited significant antibacterial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Table of Biological Activities
| Activity Type | Compound Example | Cell Line/Organism | IC₅₀/MIC Value |
|---|---|---|---|
| Anticancer | Compound A | MCF-7 | 0.65 µM |
| Anticancer | Compound B | U-937 | 2.41 µM |
| Antimicrobial | Thiadiazole Derivative | Staphylococcus aureus | 32 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
